molecular formula C25H25NO6 B11395899 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11395899
M. Wt: 435.5 g/mol
InChI Key: KDEYRTCQFYWDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked to a 3,4-dimethoxyphenylethyl group via an acetamide bridge.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H25NO6/c1-14-13-31-21-12-22-18(10-17(14)21)15(2)19(25(28)32-22)11-24(27)26-8-7-16-5-6-20(29-3)23(9-16)30-4/h5-6,9-10,12-13H,7-8,11H2,1-4H3,(H,26,27)

InChI Key

KDEYRTCQFYWDSX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the furochromenyl intermediate: This step involves the cyclization of a suitable precursor to form the furochromenyl core.

    Introduction of the dimethoxyphenylethyl group: This step involves the alkylation of the furochromenyl intermediate with a dimethoxyphenylethyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the resulting intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve the modulation of various signaling pathways associated with cancer cell proliferation and apoptosis.

Case Study: Anticancer Efficacy

A recent study evaluated the compound's efficacy against multiple cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. The results indicated:

Cell LineIC50 (µM)% Inhibition at 10 µM
MDA-MB-23115.278
A54912.482
HCT11614.875

These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide possesses significant anticancer properties, warranting further investigation into its mechanisms and potential clinical applications .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. In silico molecular docking studies have indicated that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Research Findings

A study utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of COX-1 and COX-2 enzymes:

EnzymeBinding Affinity (kcal/mol)
COX-1-8.5
COX-2-9.0

These results suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Mechanistic Insights

Experimental studies have demonstrated that the compound can reduce oxidative stress and inhibit neuroinflammatory responses in neuronal cell cultures exposed to amyloid-beta peptides:

ParameterControl GroupTreatment Group
ROS Levels (µM)2510
TNF-alpha Production (pg/mL)20080

These findings highlight the compound's potential as a therapeutic agent for protecting neuronal cells from damage associated with neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can lead to the activation or inhibition of various signaling pathways.

    Inhibiting enzymes: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.

    Modulating gene expression: It may affect the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The furochromen acetamide scaffold is conserved across several analogs, but substituents on the aromatic rings and acetamide side chains critically influence properties. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Furochromen + acetamide 3,4-Dimethoxyphenylethyl C₂₇H₂₈N₂O₆* ~500 (estimated) N/A
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide Furochromen + acetamide Indole-3-ethyl C₂₆H₂₃N₃O₄ 449.48
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Furochromen + acetamide Carbazole C₂₇H₂₄N₂O₄ 440.5
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Furochromen + propanoic acid Propanoic acid C₁₇H₁₄O₅ 298.29
N-(pyridin-2-ylmethyl)-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide Furochromen + propanamide Pyridinylmethyl C₂₃H₂₃N₃O₄ 405.45

*Calculated based on structural formula.

Key Observations:
  • Aromatic Substituents: The target compound’s 3,4-dimethoxyphenylethyl group distinguishes it from analogs with indole () or carbazole moieties ().
  • Acid/Amide Modifications: Replacing the acetamide with propanoic acid () introduces a carboxylic acid group, significantly altering solubility and ionization behavior (e.g., lower logP).

Physicochemical Properties

Table 2: Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Purity Reference
Target Compound ~3.5 (estimated) Low (lipophilic) N/A N/A N/A
Indole analog () 4.2 <0.1 N/A N/A
Carbazole analog () 4.8 Insoluble N/A 95%
Propanoic acid analog () 2.1 >10 (aqueous) N/A 95%
Key Observations:
  • The target compound’s dimethoxyphenyl group likely reduces logP compared to indole or carbazole analogs, balancing lipophilicity for membrane permeability and aqueous solubility.
  • The propanoic acid derivative () shows markedly higher solubility due to ionization, making it more suitable for formulations requiring high bioavailability.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇NO₃
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 6275-29-2

The compound features a complex structure that includes a coumarin moiety and an acetamide group, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by modulating mitochondrial pathways. Specifically, it can increase pro-apoptotic factors such as Bad and Bid while decreasing anti-apoptotic proteins like Bcl-xl and Mcl-1 .
    • It has been shown to cause cell cycle arrest in various cancer cell lines, indicating its potential to inhibit DNA synthesis and promote cell death .
  • Case Studies :
    • In vitro studies on ovarian cancer cell lines (OVCAR-3) demonstrated that derivatives of coumarin could significantly reduce cell viability through mechanisms involving reactive oxygen species (ROS) production and mitochondrial depolarization .
    • Another study highlighted the efficacy of similar coumarin derivatives against breast cancer (MCF-7), where compounds induced apoptosis and caused cell cycle arrest at the G1 phase .

Other Biological Activities

Beyond anticancer effects, the compound may also exhibit:

  • Anti-inflammatory Effects : Coumarin derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress.

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via mitochondrial pathway modulation
Cell Cycle ArrestCauses G1 phase arrest in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Research Findings

Recent studies have focused on synthesizing and testing various derivatives of coumarin to enhance their biological activity. The following findings are noteworthy:

  • Enhanced Antiproliferative Activity : Modifications to the coumarin structure have led to increased potency against specific cancer cell lines.
  • Synergistic Effects with Other Agents : Some studies suggest that combining this compound with other chemotherapeutic agents may yield synergistic effects, improving overall efficacy against resistant cancer types.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what critical parameters influence reaction efficiency?

The synthesis involves multi-step reactions, including acetylation and coupling steps. Key parameters include:

  • Stoichiometric ratios : Precise addition of acetyl chloride (e.g., 0.394 mmol per 0.263 mmol substrate) to avoid side reactions .
  • Reaction time and temperature : Overnight stirring at room temperature ensures completion, while elevated temperatures may degrade sensitive intermediates .
  • Purification : Gradient elution chromatography (0–8% MeOH in CH₂Cl₂) and recrystallization (ethyl acetate) yield high-purity products (58% yield) .
  • Catalysts : Na₂CO₃ facilitates deprotonation, enhancing reaction efficiency .

Q. Which spectroscopic techniques are essential for confirming the molecular structure, and what diagnostic peaks should be prioritized?

  • 1H/13C NMR : Aromatic protons (δ 7.16–7.69 ppm), methoxy groups (δ 3.31–3.55 ppm), and acetyl methyl (δ 2.14 ppm) confirm substituent placement .
  • ESI/APCI-MS : Molecular ion peaks (e.g., 347 [M+H]⁺) validate the molecular formula .
  • IR spectroscopy : C=O stretches (~1680–1700 cm⁻¹) confirm acetamide and chromenone moieties .

Q. What purification techniques are most effective for isolating the compound from complex reaction mixtures?

  • Silica gel chromatography : Gradient elution with CH₂Cl₂/MeOH removes polar impurities .
  • Recrystallization : Ethyl acetate optimizes crystal lattice formation, enhancing purity .
  • Solvent selection : Polar solvents (e.g., MeOH) improve solubility but require careful optimization to avoid yield loss .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthetic pathway and address yield variability?

  • Design of Experiments (DoE) : Fractional factorial designs systematically vary parameters (e.g., reagent concentration, temperature) to identify critical factors. For example, Polish Journal of Chemical Technology highlights DoE’s role in reducing trials by 50% while maximizing yield .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., Na₂CO₃ loading and reaction time) to predict optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in derivative synthesis?

  • Cross-validation : Adjust quantum chemical models (e.g., solvent effects in DFT calculations) to align with observed NMR data .
  • Iterative feedback : ICReDD’s approach integrates experimental results (e.g., unexpected by-products) into revised reaction path searches, improving predictive accuracy .

Q. How can reaction path search methods enhance the development of novel analogs?

  • Quantum chemistry : Density Functional Theory (DFT) predicts feasible reaction pathways for introducing substituents (e.g., fluorophenyl groups) .
  • Transition state analysis : Identifies energy barriers for key steps (e.g., amide coupling), guiding catalyst selection (e.g., Pd/Cu systems) .

Q. In kinetic studies, how should experiments be designed to elucidate degradation pathways?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), UV light, and varying pH. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can cross-coupling reactions introduce diverse functional groups into the scaffold?

  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings for aryl group introduction .
  • Ligand optimization : Bulky ligands (e.g., XPhos) improve regioselectivity in chromenone functionalization .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize stoichiometry via DoE; use recrystallization for purity
Spectral data contradictionsValidate with tandem MS/NMR; recalibrate computational models
By-product formationScreen solvent systems (e.g., DMF vs. THF); adjust reaction time
Degradation under storageConduct kinetic studies with HPLC-MS; use stabilizers (e.g., antioxidants)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.